molecular formula C11H14O3 B057033 3,4-Dimethoxyphenylacetone CAS No. 776-99-8

3,4-Dimethoxyphenylacetone

Cat. No. B057033
CAS RN: 776-99-8
M. Wt: 194.23 g/mol
InChI Key: UMYZWICEDUEWIM-UHFFFAOYSA-N
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Patent
US04642311

Procedure details

A mixture of 3,4-dimethoxyphenylacetone (51.1 g, 0.26 m) is dissolved in methanol (780 ml), sodium cyanoborohydride (11.3 g, 0.18 m) is added and the mixture is stirred at room temperature for 67 hours. The reaction mixture is adjusted to pH 2 with concentrated HCl and the solvent is evaporated under reduced pressure. The residue is dissolved in H2O (250 ml), the aqueous layer is extracted with ether (3×) and then rendered alkaline with KOH and extracted with CH2Cl2 (3×). After drying, the solvent is evaporated under reduced pressure and the product is distilled at 112°-5°/0.5 mm to yield (VIII) (33.88 g, 67%).
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
780 mL
Type
solvent
Reaction Step Four
Name
( VIII )
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12](=O)[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].C([BH3-])#[N:16].[Na+].Cl>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][CH:12]([NH2:16])[CH3:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
51.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(C)=O
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
780 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 67 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in H2O (250 ml)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ether (3×)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the product is distilled at 112°-5°/0.5 mm

Outcomes

Product
Details
Reaction Time
67 h
Name
( VIII )
Type
product
Smiles
COC=1C=C(C=CC1OC)CC(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 33.88 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.